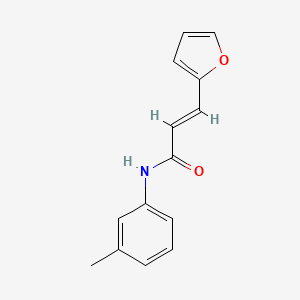

(E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-4-2-5-12(10-11)15-14(16)8-7-13-6-3-9-17-13/h2-10H,1H3,(H,15,16)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEUPWQRQKJXAJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide typically involves the reaction of furan-2-carbaldehyde with 3-methylphenylamine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired enamide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for (E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The enamide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the methyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The furan ring and enamide group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

Substitution patterns on the aromatic ring significantly impact bioactivity. For example:

- (E)-3-(Furan-2-yl)-N-(4-methylphenyl)prop-2-enamide (para-methyl isomer) exhibits high purity (≥97%) and is used as a pharmaceutical intermediate. Its para-substitution may enhance metabolic stability compared to the meta-isomer due to reduced steric hindrance .

- The 3-methylphenyl (meta) substitution in the target compound introduces steric and electronic effects that could alter binding to biological targets, such as enzymes or receptors, compared to the para analog.

Table 1: Positional Isomer Comparison

Halogenated Cinnamanilides

Chlorinated and trifluoromethyl-substituted cinnamanilides demonstrate enhanced antibacterial activity:

- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide shows submicromolar activity against Staphylococcus aureus and MRSA, attributed to electron-withdrawing groups increasing membrane permeability .

- In contrast, the target compound’s furan-2-yl group lacks halogen atoms, which may reduce antibacterial efficacy but improve solubility due to the oxygen heterocycle .

Table 2: Halogenated vs. Furan-Containing Analogs

Natural Acrylamide Derivatives

Natural analogs isolated from plants, such as N-trans-coumaroyl octopamine and moupinamide , feature hydroxyl and methoxy groups that confer antioxidant and anti-inflammatory activities:

- Moupinamide [(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide] exhibits antioxidant properties due to phenolic groups .

Heterocyclic Variations: Furan vs. Thiophene

Replacing furan with thiophene (a sulfur analog) alters electronic properties:

- The target compound’s furan ring offers better solubility in polar solvents compared to thiophene derivatives .

Key Research Findings and Gaps

- Antimicrobial Activity : Halogenated cinnamanilides outperform furan-containing analogs, suggesting that introducing electron-withdrawing groups could enhance the target compound’s efficacy .

- Cytotoxicity : Chlorinated analogs show low cytotoxicity to mammalian cells, whereas furan derivatives require further toxicity profiling .

Areas for Further Study :

- Direct comparison of antimicrobial activity between the target compound and halogenated analogs.

- In vivo pharmacokinetic studies to assess metabolic stability and bioavailability.

Biological Activity

(E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan ring and an enamide functional group, which are critical for its biological activity. The structural formula is as follows:

Antimicrobial Properties

Research indicates that (E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with notable potency against Gram-positive bacteria.

Table 1: Antimicrobial Activity of (E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines, which may suggest a potential therapeutic role in inflammatory diseases.

Case Study:

In a study on lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with (E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide resulted in a significant reduction of TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

The biological activity of (E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.

- Reactive Oxygen Species (ROS) Scavenging : Potential antioxidant properties may contribute to its protective effects against oxidative stress.

Comparison with Related Compounds

Understanding how this compound compares to similar structures can provide insights into its unique properties.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| (E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide | Moderate | High |

| (E)-3-(furan-2-yl)-N-phenylprop-2-enamide | Low | Moderate |

| (E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide | Moderate | Low |

Research Applications

The potential applications of (E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide extend beyond antimicrobial and anti-inflammatory uses. Its unique structure makes it a valuable lead compound for drug development targeting various diseases, including cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves a condensation reaction between furan-2-carbaldehyde and 3-methylaniline derivatives, followed by acryloylation. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysts : Base catalysts (e.g., triethylamine) enhance nucleophilic attack during amide bond formation .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like furan ring oxidation .

- Purity monitoring : HPLC and NMR are critical for verifying intermediate and final product integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : Look for trans-olefinic proton signals (δ 6.5–7.5 ppm, J = 15–16 Hz) and furan ring protons (δ 6.3–7.2 ppm). Amide NH appears at δ 8.0–9.0 ppm .

- IR Spectroscopy : Confirm amide C=O stretching (1650–1680 cm⁻¹) and furan C-O-C (1250–1300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent positions .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Answer : Start with:

- Enzyme inhibition assays : Test against kinases or inflammatory enzymes (e.g., COX-2) due to structural similarity to known inhibitors .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential .

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels (e.g., GABAₐR) .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX software) resolve ambiguities in the compound’s stereochemistry or conformation?

- Answer : Single-crystal X-ray diffraction using SHELXL refines:

- Bond angles/distances : Verify E-configuration of the acrylamide double bond and planarity of the furan ring .

- Intermolecular interactions : Hydrogen bonding between amide NH and carbonyl groups stabilizes crystal packing .

- Disorder modeling : Resolve overlapping electron densities in flexible substituents (e.g., 3-methylphenyl) .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?

- Answer :

- Prodrug derivatization : Introduce phosphate or ester groups to enhance aqueous solubility .

- Metabolic shielding : Fluorine substitution at the phenyl ring reduces CYP450-mediated oxidation .

- Lipophilicity adjustment : Replace the 3-methyl group with polar substituents (e.g., -OH, -OMe) to improve logP .

Q. How can contradictory bioactivity data across studies (e.g., varying IC₅₀ values) be systematically addressed?

- Answer :

- Assay standardization : Normalize protocols for cell viability (e.g., ATP vs. MTT assays) and enzyme sources .

- Batch purity analysis : Use LC-MS to confirm compound integrity; impurities >1% can skew results .

- Statistical validation : Apply ANOVA to compare replicates and identify outliers in dose-response curves .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., molecular docking, QSAR)?

- Answer :

- Docking simulations (AutoDock Vina) : Map binding poses to receptors (e.g., COX-2 active site) using PubChem 3D conformers .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ) with bioactivity to guide derivatization .

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Methodological Challenges

Q. What experimental controls are critical when evaluating the compound’s anti-inflammatory activity in cellular models?

- Answer : Include:

- Positive controls : NSAIDs (e.g., indomethacin) to benchmark IC₅₀ values .

- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Cytokine profiling : ELISA for TNF-α/IL-6 to confirm specificity .

Q. How can researchers differentiate between direct target engagement and off-target effects in mechanistic studies?

- Answer :

- SPR/BLI assays : Measure real-time binding kinetics to purified targets .

- CRISPR knockouts : Silence putative targets (e.g., kinases) and assess activity loss .

- Thermal shift assays : Monitor protein melting shifts to confirm stabilization by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.